molecular formula C14H11F2NO2 B4586003 2,6-difluoro-N-(3-methoxyphenyl)benzamide

2,6-difluoro-N-(3-methoxyphenyl)benzamide

Cat. No.: B4586003
M. Wt: 263.24 g/mol
InChI Key: UKERRYQGHATEEO-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H11F2NO2. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a methoxy group attached to the phenyl ring.

Properties

IUPAC Name

2,6-difluoro-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-10-5-2-4-9(8-10)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKERRYQGHATEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-(3-methoxyphenyl)benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 3-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

2,6-Difluoro-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .

Comparison with Similar Compounds

    2,6-Difluorobenzoic Acid: A precursor in the synthesis of 2,6-difluoro-N-(3-methoxyphenyl)benzamide.

    3-Methoxyaniline: Another precursor used in the synthesis process.

    Other Fluorinated Benzamides: Compounds with similar structures but different substituents on the benzene ring.

Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of fluorine atoms and a methoxy group can enhance its reactivity and potential as a versatile building block in organic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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